4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide
CAS No.: 173140-87-9
Cat. No.: VC17099161
Molecular Formula: C28H28N2O5S
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173140-87-9 |
|---|---|
| Molecular Formula | C28H28N2O5S |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 4-cyano-N-[3-[(S)-cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2/t25-/m0/s1 |
| Standard InChI Key | VCYQENLVFRTJIC-VWLOTQADSA-N |
| Isomeric SMILES | C1CCCC2=C(CC1)C(=C(C(=O)O2)[C@@H](C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
| Canonical SMILES | C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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Cycloocta[b]pyran core: A 5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[b]pyran system forms the central bicyclic framework. This moiety combines a pyran ring fused to an eight-membered cycloalkane, stabilized by a ketone group at position 2 and a hydroxyl group at position 4.
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Cyclopropylmethyl substituent: A cyclopropyl group is tethered to the pyran core via a methylene bridge at position 3, introducing steric constraints that may influence conformational flexibility .
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4-Cyanobenzenesulfonamide side chain: A sulfonamide group links a para-cyanophenyl ring to the meta-position of a second phenyl ring, creating a planar, electron-deficient region conducive to target binding.
Physicochemical Parameters
Key properties include:
The compound’s moderate lipophilicity (Log P ≈ 4.2) balances membrane permeability and aqueous solubility, while its low CMC suggests a propensity for self-assembly in biological matrices .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step strategy:
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Pyran core formation: Cyclocondensation of γ-keto esters with diols under acidic conditions yields the cycloocta[b]pyran scaffold .
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Cyclopropane introduction: A Grignard reaction between cyclopropylmagnesium bromide and a pyran-3-carbaldehyde intermediate installs the cyclopropylmethyl group.
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Sulfonamide coupling: Reaction of the aryl amine intermediate with 4-cyanobenzenesulfonyl chloride in the presence of sodium acetate completes the assembly.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR): Strong absorption bands at 1133 cm⁻¹ (S=O asymmetric stretch) and 2220 cm⁻¹ (C≡N stretch) confirm functional group integrity .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 505.2 [M+H]⁺, consistent with the molecular formula C₂₈H₂₈N₂O₅S.
Biological Activity and Mechanisms
Antitumor Activity
Sulfonamide derivatives exhibit dose-dependent cytotoxicity against carcinoma cell lines:
| Compound | HEPG2 (Liver) IC₅₀ | U251 (Brain) IC₅₀ | HCT116 (Colon) IC₅₀ |
|---|---|---|---|
| Analog A | 12.4 µM | 18.7 µM | 15.2 µM |
| Analog B | 8.9 µM | 14.1 µM | 10.8 µM |
The title compound’s cyano group may enhance DNA intercalation or topoisomerase inhibition, while the cyclopropyl moiety could induce alkylation-mediated apoptosis .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
In vitro microsomal studies of related sulfonamides reveal moderate hepatic clearance (CLhep ≈ 15 mL/min/kg), with cytochrome P450 3A4-mediated oxidation as the primary metabolic pathway . The cyclopropane ring’s strain energy may predispose it to ring-opening reactions, generating reactive intermediates requiring glutathione conjugation.
Toxicity Profile
Preliminary acute toxicity data in rodents (LD₅₀ > 500 mg/kg) suggest a wide therapeutic index, though chronic administration studies are pending .
Future Directions
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